4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
This compound is a mouthful, but its structure is fascinating. Let’s break it down:
Name: 4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Structure: !Compound Structure)
IUPAC Name: 4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one
This compound belongs to the class of pyrrolopyrazoles and exhibits intriguing pharmacological properties.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The synthesis involves several steps, starting from commercially available precursors. Key steps include cyclization, functional group transformations, and protecting group manipulations.
One-Pot Synthesis: Researchers have developed efficient one-pot methods to construct this compound. These methods streamline the process and reduce the number of purification steps.
Cyclization: Intramolecular cyclization reactions are crucial. Solvents like DMF or DMSO are commonly used.
Functional Group Transformations: Reactions such as etherification (for the ethoxy group) and hydroxylation (for the hydroxyphenyl group) play a pivotal role.
Protecting Groups: Temporary protection of functional groups ensures selective reactions.
- Industrial-scale production typically involves optimized synthetic routes, cost-effective reagents, and efficient purification methods.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Substitution: The ethoxy group is susceptible to nucleophilic substitution.
Reduction: Reduction of the pyrazolone ring may yield related derivatives.
Ethoxylation: Ethyl bromide or ethyl iodide.
Hydroxylation: KMnO₄ or OsO₄.
Cyclization: Acidic conditions (Lewis acids or protic acids).
- Derivatives with modified substituents are also valuable.
4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: itself is a significant product.
Scientific Research Applications
Medicine: Investigated for potential anti-inflammatory, antioxidant, and anticancer properties.
Chemistry: Used as a building block in drug discovery.
Industry: Precursor for novel materials and ligands.
Mechanism of Action
Targets: Interacts with specific enzymes, receptors, or proteins.
Pathways: Modulates signaling pathways (e.g., MAPK, NF-κB).
Comparison with Similar Compounds
Unique Features: Its combination of phenolic, pyrazolone, and ethoxy moieties sets it apart.
Similar Compounds: Related pyrrolopyrazoles like .
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O4/c1-4-30-16-8-6-15(7-9-16)22-19-20(17-13-14(2)5-10-18(17)27)24-25-21(19)23(28)26(22)11-12-29-3/h5-10,13,22,27H,4,11-12H2,1-3H3,(H,24,25) |
InChI Key |
HWNQCERKSJURJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=CC(=C4)C)O |
Origin of Product |
United States |
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